molecular formula C16H19BrN4O B6458485 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine CAS No. 2549019-32-9

2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine

Cat. No.: B6458485
CAS No.: 2549019-32-9
M. Wt: 363.25 g/mol
InChI Key: LURYOGVIVUHONR-UHFFFAOYSA-N
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Description

The compound “2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine” is a novel compound that has been synthesized and studied for its potential applications . It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . This is due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of this compound involves a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . Recent developments in the synthesis of piperazine derivatives have been published, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound has been determined through various methods such as HRMS, IR, 1H and 13C NMR experiments . These methods provide detailed information about the molecular structure and confirm the successful synthesis of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been determined through various methods such as HRMS, IR, 1H and 13C NMR experiments . These methods provide detailed information about the physical and chemical properties of the compound .

Properties

IUPAC Name

2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c1-22-15-6-7-18-16(19-15)21-10-8-20(9-11-21)12-13-4-2-3-5-14(13)17/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURYOGVIVUHONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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